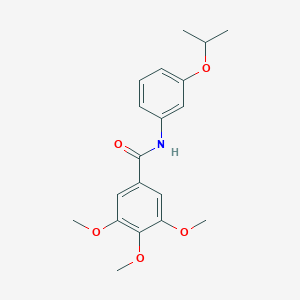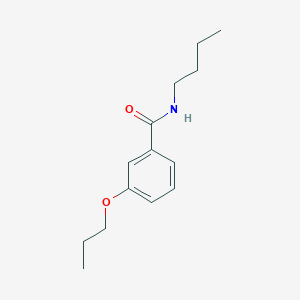![molecular formula C19H21NO5 B268299 N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B268299.png)
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide, also known as APTM, is a chemical compound that has been studied for its potential therapeutic applications. APTM belongs to the class of compounds known as benzamides, which have been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the AMPK signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its potential therapeutic applications. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of using N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to study the potential of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide in combination with other anti-inflammatory or anti-tumor agents. Additionally, further studies could be conducted to assess the safety and efficacy of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide in animal models and in clinical trials.
Métodos De Síntesis
The synthesis of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with allyl bromide and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting product is then treated with 2-aminophenol to form N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been tested in vitro and in vivo for its potential to inhibit the growth of cancer cells, and has shown promising results.
Propiedades
Nombre del producto |
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide |
|---|---|
Fórmula molecular |
C19H21NO5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21NO5/c1-5-10-25-15-9-7-6-8-14(15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3,(H,20,21) |
Clave InChI |
NGXGBTGFYAZHOL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2OCC=C |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)



